2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid
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Overview
Description
2-(7,9-Dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is an intricate organic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid involves multiple synthetic routes, typically starting from purine derivatives. Some common steps include:
Synthetic Routes and Reaction Conditions: : Initial reaction with dimethyl formamide and a phenyl group under controlled temperature conditions, followed by cyclization.
Industrial Production Methods: : On an industrial scale, the synthesis might involve bulk reactions in large reactors with optimized yields, using common solvents like acetic acid.
Chemical Reactions Analysis
2-(7,9-Dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid undergoes several types of chemical reactions:
Oxidation and Reduction: : It can undergo oxidation in the presence of strong oxidizing agents, yielding various oxidized products.
Substitution Reactions: : It participates in nucleophilic substitution reactions, especially at the phenyl group, under acidic or basic conditions.
Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation and sodium hydroxide for nucleophilic substitutions.
Major Products: : The primary products depend on the reaction type, such as phenyl derivatives or oxo-compounds.
Scientific Research Applications
This compound has far-reaching applications in different fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential role as a biochemical probe for studying enzyme functions.
Medicine: : Investigated for its potential as a therapeutic agent in drug development.
Industry: : Utilized in manufacturing certain specialized materials.
Mechanism of Action
The mechanism by which 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid exerts its effects involves:
Molecular Targets: : Primarily interacts with enzyme active sites and protein structures.
Pathways Involved: : Modulates specific biochemical pathways, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparing this compound with similar triazine derivatives highlights its uniqueness:
Similar Compounds: : Triazine, purine, dimethyl xanthines.
Uniqueness: : The structural combination of a triazine and purine framework endows it with distinct physicochemical properties and biological activities, setting it apart from other compounds.
Exploring the characteristics and applications of 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid reveals its significance and potential in various scientific fields.
Properties
IUPAC Name |
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-20-14-13(15(26)21(2)17(20)27)22-8-11(10-6-4-3-5-7-10)19-23(9-12(24)25)16(22)18-14/h3-7H,8-9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPPJOTYVDDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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